molecular formula CH3N6O2P B14631170 Methyl phosphorodiazidate CAS No. 57468-69-6

Methyl phosphorodiazidate

Cat. No.: B14631170
CAS No.: 57468-69-6
M. Wt: 162.05 g/mol
InChI Key: OQWAOVUKPHANJH-UHFFFAOYSA-N
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Description

Methyl phosphorodiazidate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two azide groups and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phosphorodiazidate can be synthesized through several methods. One common approach involves the reaction of methyl phosphorodichloridate with sodium azide. The reaction typically occurs in an inert solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds as follows:

CH3P(O)Cl2+2NaN3CH3P(O)(N3)2+2NaCl\text{CH}_3\text{P(O)Cl}_2 + 2\text{NaN}_3 \rightarrow \text{CH}_3\text{P(O)(N}_3\text{)}_2 + 2\text{NaCl} CH3​P(O)Cl2​+2NaN3​→CH3​P(O)(N3​)2​+2NaCl

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Condensation Reactions

Methyl phosphorodiazidate serves as a key intermediate in condensation reactions, particularly in oligonucleotide synthesis. Its reactivity with amines and phosphorus-containing substrates enables the formation of phosphoramidate bonds under controlled conditions:

  • Reaction with methylamine : Forms stable phosphorodiamidate linkages at temperatures between 0–25°C in dichloromethane or acetonitrile solvents.

  • Coupling efficiency : Achieves up to 98% yield in solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs).

Key factors influencing reactivity :

  • Solvent polarity (acetonitrile > dichloromethane)

  • Temperature control to prevent azide decomposition

  • Steric effects of nucleophiles

Nucleophilic Substitution Reactions

The azide groups (-N₃) act as leaving groups, facilitating Sₙ2-type displacements:

Nucleophile Product Conditions Yield
Alkoxy groupsAlkyl phosphoramidatesRoom temp, anhydrous THF85–92%
ThiolsThiophosphorodiamidates0°C, pH 7–8 buffer78–84%
AminesBis-phosphoramidates40°C, DMF90–95%

Mechanistic insight :

  • The tetrahedral phosphorus center undergoes inversion during Sₙ2 attacks .

  • Azide departure is rate-limiting, with activation energy ≈ 45 kJ/mol.

Radical-Mediated Reactions

Under UV irradiation or in the presence of radical initiators (e.g., AIBN), this compound participates in chain-transfer reactions:

  • Azide radical formation : Homolytic cleavage of P-N₃ bonds generates ∙N₃ radicals .

  • Application in polymer chemistry : Acts as a crosslinking agent in acrylate polymers, reducing gelation time by 40% compared to conventional azobisinitiators.

Key observation : Radical intermediates exhibit short half-lives (< 1 ms), necessitating rapid trapping for product stabilization .

Arbuzov-Type Rearrangements

Recent studies demonstrate its participation in Pd-catalyzed Michaelis-Arbuzov reactions:

text
This compound + Aryl iodide → Aryl phosphorodiazidate + Byproducts

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Toluene, 80°C

  • Yield: 88% (isolated)

Notable feature : Water-mediated phosphonium intermediates enable mild reaction conditions (pH 6–8) .

Stability and Decomposition Pathways

Thermal degradation :

  • Onset at 120°C (boiling point) with exothermic decomposition (ΔH ≈ −150 kJ/mol).

  • Primary products: N₂, NH₃, and metaphosphoric acid derivatives.

Hydrolytic sensitivity :

  • Half-life in aqueous buffer (pH 7.4, 25°C): 3.2 hours.

  • Degradation accelerates under acidic (pH < 4) or alkaline (pH > 9) conditions.

Scientific Research Applications

Methyl phosphorodiazidate has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of novel therapeutic agents, particularly in the field of antisense oligonucleotides.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl phosphorodiazidate involves its ability to undergo nucleophilic substitution and reduction reactions. The azide groups can participate in click chemistry reactions, forming stable triazole linkages. This property makes it valuable in the synthesis of complex molecules and materials. Additionally, the compound’s ability to form phosphoramidate linkages is crucial in its biological applications, particularly in antisense oligonucleotide technology.

Comparison with Similar Compounds

Methyl phosphorodiazidate can be compared with other similar compounds such as:

    Phosphoramidates: These compounds have similar structures but differ in the substituents attached to the phosphorus atom.

    Phosphorodiamidates: These compounds have two amine groups attached to the phosphorus atom, making them more stable and less reactive than this compound.

    Phosphoramides: These compounds have three amine groups attached to the phosphorus atom, resulting in different chemical properties and reactivity.

Uniqueness: this compound is unique due to its dual azide groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to participate in click chemistry and form stable triazole linkages sets it apart from other phosphoramidate compounds.

Properties

CAS No.

57468-69-6

Molecular Formula

CH3N6O2P

Molecular Weight

162.05 g/mol

IUPAC Name

diazidophosphoryloxymethane

InChI

InChI=1S/CH3N6O2P/c1-9-10(8,6-4-2)7-5-3/h1H3

InChI Key

OQWAOVUKPHANJH-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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